molecular formula C13H16N2O B8486209 4-[(2,2-Dimethyl-propionylamino)-methyl]-benzonitrile

4-[(2,2-Dimethyl-propionylamino)-methyl]-benzonitrile

Cat. No. B8486209
M. Wt: 216.28 g/mol
InChI Key: JALOHMIAIXBCIZ-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Bubble nitrogen for 15 min into a solution of 4-[(2,2-dimethyl-propionylamino)-methyl]-benzonitrile (0.4 g, 1.85 mmol) in methanol (50 mL) with concentrated HCl (8 drops). Add 10% Pd/C (Degussa type E101, 40 mg) and submit the mixture to hydrogenation at atmospheric pressure overnight. Filter the catalyst through Celite® and concentrate in vacuo to obtain the hydrochloride salt of the title compound. Add saturated aqueous NaHCO3 and extract twice with EtOAc. Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo to obtain the title compound as a yellow oil (315 mg, 77%). MS (ES+) m/z: 221 (M+H)+.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]([NH:5][CH2:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1)=[O:4]>CO.Cl.[Pd]>[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]([NH:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:11][NH2:12])=[CH:13][CH:14]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC(C(=O)NCC1=CC=C(C#N)C=C1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Two
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at atmospheric pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter the catalyst through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C(=O)NCC1=CC=C(CN)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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